molecular formula C14H8BrClO3 B2423093 4-Bromo-2-formylphenyl 2-chlorobenzoate CAS No. 431930-34-6

4-Bromo-2-formylphenyl 2-chlorobenzoate

Cat. No.: B2423093
CAS No.: 431930-34-6
M. Wt: 339.57
InChI Key: DAFUAEYBKIWKIK-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl 2-chlorobenzoate: is an organic compound with the molecular formula C14H8BrClO3 . It is a derivative of benzoic acid and is characterized by the presence of bromine, formyl, and chlorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylphenyl 2-chlorobenzoate typically involves the esterification of 4-bromo-2-formylphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromo-2-formylphenyl 2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating the activity of esterases and related enzymes .

Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmacological applications. Research into its derivatives could lead to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl 2-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can act as an electrophilic center, while the bromine and chlorine atoms can participate in substitution reactions. These interactions are mediated by the electronic effects of the substituents on the benzene ring .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 4-Bromo-2-formylphenyl 4-chlorobenzoate
  • 4-Bromo-2-fluorophenyl 2-chlorobenzoate
  • 4-Bromo-2-methylphenyl 2-chlorobenzoate

Comparison: 4-Bromo-2-formylphenyl 2-chlorobenzoate is unique due to the presence of both formyl and halogen substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the formyl group can undergo oxidation and reduction reactions, which are not possible with methyl or fluoro substituents .

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClO3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFUAEYBKIWKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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